![molecular formula C4H12ClNO2 B1387657 1-Amino-3-methoxy-propan-2-ol hydrochloride CAS No. 60812-33-1](/img/structure/B1387657.png)
1-Amino-3-methoxy-propan-2-ol hydrochloride
Overview
Description
1-Amino-3-methoxy-propan-2-ol hydrochloride (AMPOH) is a synthetic organic compound that is widely used in the laboratory and in industrial applications. It is a colorless, crystalline solid with a molecular weight of 203.6 g/mol and a melting point of 147 °C. AMPOH is a highly polar compound and has a wide range of uses in organic synthesis, as a reagent in organic reactions, and as a catalyst in the production of pharmaceuticals, agrochemicals, and other products.
Scientific Research Applications
Pharmaceutical Intermediates
1-Amino-3-methoxypropan-2-ol hydrochloride: is utilized as a building block in the synthesis of pharmaceutical intermediates. Its unique structure allows for the creation of a variety of compounds that are crucial in the development of new drugs. The compound’s amine group is particularly reactive, making it suitable for forming bonds with carboxylic acids and other organic molecules, which is a fundamental step in the design of complex pharmaceuticals .
Material Science
The compound’s ability to undergo multiple reactions makes it a valuable precursor in material science. It can be used to modify surfaces or create polymers with specific properties. For instance, its incorporation into polymer chains can result in materials with improved flexibility or better resistance to degradation, which is beneficial for developing new materials for medical devices or durable goods .
Biological Studies
1-Amino-3-methoxypropan-2-ol hydrochloride: may also play a role in biological studies. Its structure is similar to certain bioactive molecules, which means it could be used to mimic or interfere with natural biological processes. This can be particularly useful in the study of enzyme-catalyzed reactions or in the development of new biochemical assays .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reagent in chromatographic techniques. Its well-defined properties allow for its use in calibrating instruments or as a component in the synthesis of more complex molecules that can be used as markers or probes in various analytical methods .
Drug Synthesis Optimization
Research continues to explore the applications of 1-Amino-3-methoxypropan-2-ol hydrochloride in optimizing drug synthesis routes. Its versatility in forming bonds with various functional groups makes it an ideal candidate for developing more efficient and cost-effective synthetic pathways for drug production.
properties
IUPAC Name |
1-amino-3-methoxypropan-2-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2.ClH/c1-7-3-4(6)2-5;/h4,6H,2-3,5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMVAXGBYHTGTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-methoxypropan-2-ol hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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